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molecular formula C13H21NO2 B8750152 1-(Benzyl(2-hydroxyethyl)amino)butan-2-ol

1-(Benzyl(2-hydroxyethyl)amino)butan-2-ol

Cat. No. B8750152
M. Wt: 223.31 g/mol
InChI Key: USANZJRBVZUTMC-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

To 1-(benzyl(2-hydroxyethyl)amino)butan-2-ol (2.9 g, 12.99 mmol) was added 70% H2SO4 (15 mL) and the resulting solution was heated at 140° C. for 17 h. The mixture was brough to RT, cooled to 0° C. and made alkaline with 50% NaOH. The resulting solution was diluted in water and extracted with DCM. The combined organics were dried over Na2SO4, filtered and concentrated to afford 4-benzyl-2-ethylmorpholine as a light orange oil that was used without further purification.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:14][CH2:15][OH:16])[CH2:9][CH:10](O)[CH2:11][CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.[OH-].[Na+]>O>[CH2:1]([N:8]1[CH2:14][CH2:15][O:16][CH:10]([CH2:11][CH3:12])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(CC)O)CCO
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brough to RT
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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